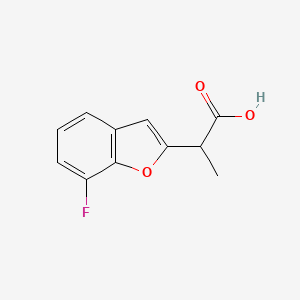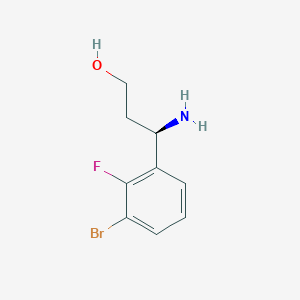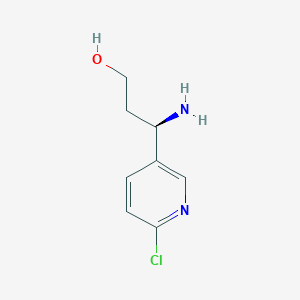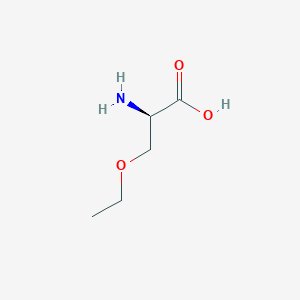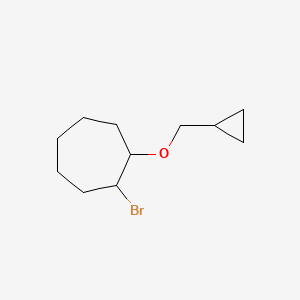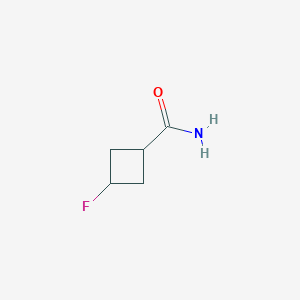
(3,3-Dimethylcyclobutyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylcyclobutyl)methanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonamide typically involves the reaction of 3,3-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
(3,3-Dimethylcyclobutyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanesulfonamide: Lacks the dimethyl substitution, leading to different chemical and biological properties.
Methanesulfonamide: A simpler structure without the cyclobutane ring, resulting in distinct reactivity and applications.
N-Methylmethanesulfonamide: Contains a methyl group on the nitrogen, altering its chemical behavior.
Uniqueness
(3,3-Dimethylcyclobutyl)methanesulfonamide is unique due to its combination of a cyclobutane ring and a sulfonamide group, which imparts specific chemical reactivity and potential biological activity. The presence of the dimethyl groups further enhances its stability and modifies its interaction with other molecules.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(3,3-dimethylcyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChI Key |
XGCRJWVNFUHSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


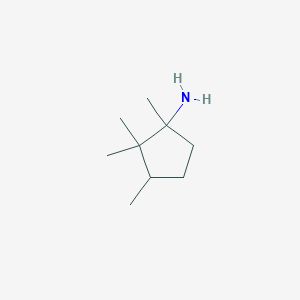
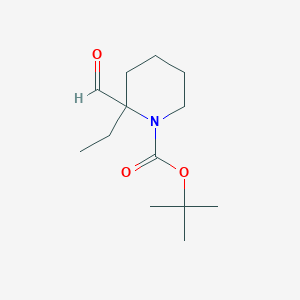
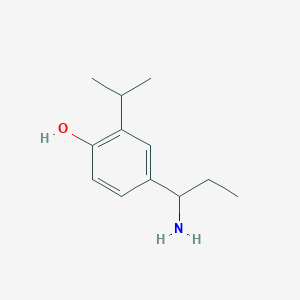
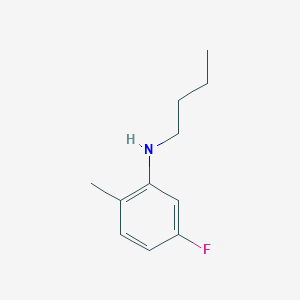
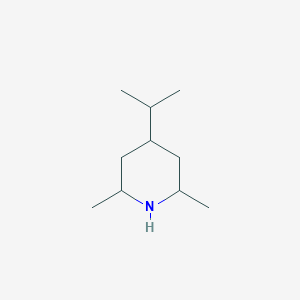
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)
